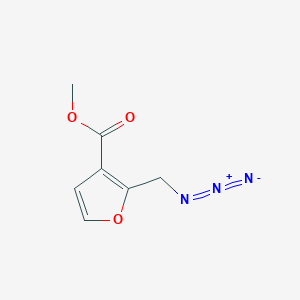
Methyl 2-(azidomethyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(azidomethyl)furan-3-carboxylate” is a highly reactive compound that is widely used in scientific research due to its unique properties. It is a derivative of “Methyl furan-3-carboxylate” which has been identified as one of the volatile flavor compounds in tequila, okra, berrycactus, and black currant juice .
Synthesis Analysis
The synthesis of “Methyl 2-(azidomethyl)furan-3-carboxylate” involves cascade cyclization with 2-cyanoacetamides in the presence of 2 equivalents of potassium tert-butoxide . This process affords a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .Chemical Reactions Analysis
“Methyl 2-(azidomethyl)furan-3-carboxylate” is involved in cascade cyclization reactions with 2-cyanoacetamides . The product of this reaction is a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .Scientific Research Applications
Cascade Cyclization for Heterocyclic Synthesis
Description: Cascade cyclization reactions are powerful tools for constructing complex heterocyclic systems. Methyl 2-(azidomethyl)furan-3-carboxylate can participate in such reactions, leading to the formation of novel heterocycles.
Details: In the presence of 2 equivalents of potassium tert-butoxide, this compound undergoes cascade cyclization with 2-cyanoacetamides. The resulting products are N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides . These heterocycles exhibit diverse properties and may find applications in medicinal chemistry, materials science, or bioorganic research.
Synthesis of Furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepines
Description: Methyl 2-(azidomethyl)furan-3-carboxylate is a key precursor for furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepines.
Details: These fused heterocycles exhibit diverse biological activities and may serve as potential drug candidates. Researchers can explore their pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.
Mechanism of Action
Target of Action
Methyl 2-(azidomethyl)furan-3-carboxylate is a chemical compound that primarily targets the formation of new heterocyclic systems . It interacts with 2-cyanoacetamides to form a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .
Mode of Action
The compound undergoes a cascade cyclization with 2-cyanoacetamides . This process involves the interaction of the compound with its targets, leading to significant changes in their structure. The reaction takes place in the presence of 2 equivalents of potassium tert-butoxide .
Biochemical Pathways
The biochemical pathway involved in the action of Methyl 2-(azidomethyl)furan-3-carboxylate is the cascade cyclization process . This process leads to the formation of a new heterocyclic system . The resulting compounds are part of the furo[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine family .
Result of Action
The result of the action of Methyl 2-(azidomethyl)furan-3-carboxylate is the formation of a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides . These compounds are formed through a cascade cyclization process .
Action Environment
The action of Methyl 2-(azidomethyl)furan-3-carboxylate is influenced by environmental factors such as the presence of 2 equivalents of potassium tert-butoxide . This substance facilitates the cascade cyclization process . .
properties
IUPAC Name |
methyl 2-(azidomethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-12-7(11)5-2-3-13-6(5)4-9-10-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPGQQPEWZEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

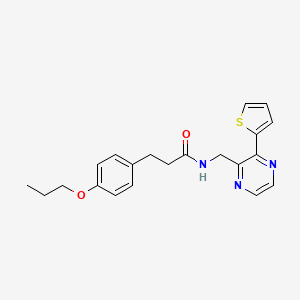
![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)
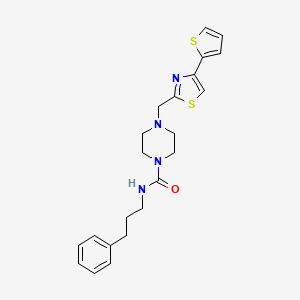
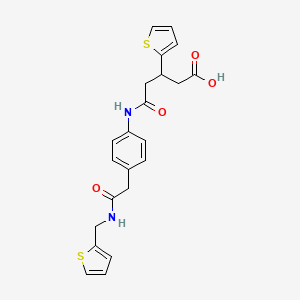
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
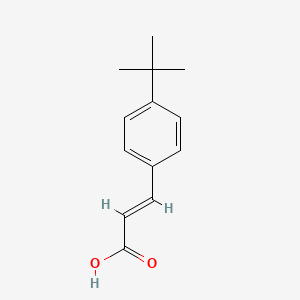
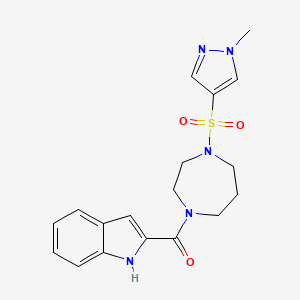
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)
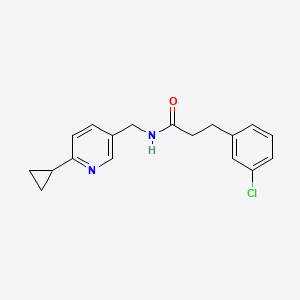
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)